ethyl (2E)-2-[(5-carbamoyl-2,4-dichlorophenyl)hydrazinylidene]-2-cyanoacetate
Overview
Description
Ethyl (2E)-2-[(5-carbamoyl-2,4-dichlorophenyl)hydrazinylidene]-2-cyanoacetate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a cyano group, a carbamoyl group, and dichlorophenyl hydrazinylidene moiety. These functional groups contribute to its reactivity and potential utility in chemical synthesis and research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2E)-2-[(5-carbamoyl-2,4-dichlorophenyl)hydrazinylidene]-2-cyanoacetate typically involves the reaction of ethyl cyanoacetate with 5-carbamoyl-2,4-dichlorophenylhydrazine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium ethoxide or potassium carbonate, to facilitate the formation of the hydrazinylidene linkage. The reaction mixture is often heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of automated systems for temperature and pH control can enhance the efficiency and yield of the synthesis process. Purification of the product is typically achieved through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2E)-2-[(5-carbamoyl-2,4-dichlorophenyl)hydrazinylidene]-2-cyanoacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.
Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or other reduced compounds.
Scientific Research Applications
Ethyl (2E)-2-[(5-carbamoyl-2,4-dichlorophenyl)hydrazinylidene]-2-cyanoacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which ethyl (2E)-2-[(5-carbamoyl-2,4-dichlorophenyl)hydrazinylidene]-2-cyanoacetate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The cyano and carbamoyl groups can form hydrogen bonds or coordinate with metal ions, influencing the compound’s reactivity and binding affinity. These interactions can modulate biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
Ethyl (2E)-2-cyano-3-(2,4-dichlorophenyl)acrylate: Similar structure but lacks the hydrazinylidene and carbamoyl groups.
Ethyl (2E)-2-cyano-3-(5-carbamoyl-2,4-dichlorophenyl)prop-2-enoate: Similar but with different positioning of functional groups.
Uniqueness
Ethyl (2E)-2-[(5-carbamoyl-2,4-dichlorophenyl)hydrazinylidene]-2-cyanoacetate is unique due to the presence of both the hydrazinylidene and carbamoyl groups, which confer distinct reactivity and potential for forming stable complexes with various targets. This makes it particularly valuable in synthetic chemistry and research applications.
Properties
IUPAC Name |
ethyl (2E)-2-[(5-carbamoyl-2,4-dichlorophenyl)hydrazinylidene]-2-cyanoacetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N4O3/c1-2-21-12(20)10(5-15)18-17-9-3-6(11(16)19)7(13)4-8(9)14/h3-4,17H,2H2,1H3,(H2,16,19)/b18-10+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJBFPBUCUAAFBA-VCHYOVAHSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=NNC1=C(C=C(C(=C1)C(=O)N)Cl)Cl)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=N/NC1=C(C=C(C(=C1)C(=O)N)Cl)Cl)/C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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